molecular formula C11H17BO3 B1374590 4-(Neopentyloxy)phenylboronic acid CAS No. 938443-38-0

4-(Neopentyloxy)phenylboronic acid

Cat. No.: B1374590
CAS No.: 938443-38-0
M. Wt: 208.06 g/mol
InChI Key: BQLAQNYVAYGYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Neopentyloxy)phenylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a neopentyloxy group

Biochemical Analysis

Biochemical Properties

4-(Neopentyloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible complexes with polyols, including sugars. This interaction is crucial for its application in analytical and therapeutic fields. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors for detecting biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with sugars and glycoproteins on the cell membrane can enhance its cellular uptake and influence cell function. Studies have demonstrated that phenylboronic acid derivatives, including this compound, can disrupt cellular processes in cultured tobacco cells, leading to cellular disruption .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to form reversible complexes with polyols is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on the temporal effects of this compound are limited, it is known that phenylboronic acid derivatives can form reversible complexes with polyols, which may influence their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. Studies on phenylboronic acid derivatives have shown that they can improve drug-loading efficiency and cell permeation ability, which may influence their dosage effects in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form complexes with polyols can affect metabolic flux and metabolite levels. While specific data on the metabolic pathways of this compound are limited, it is known that phenylboronic acid derivatives can influence various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form complexes with sugars and glycoproteins can influence its localization and accumulation within cells. This property is important for its potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to form complexes with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)phenylboronic acid typically involves the reaction of 4-bromophenol with neopentyl alcohol to form 4-(neopentyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Uniqueness: 4-(Neopentyloxy)phenylboronic acid is unique due to the presence of the neopentyloxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

[4-(2,2-dimethylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLAQNYVAYGYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681723
Record name [4-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938443-38-0
Record name [4-(2,2-Dimethylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.